molecular formula C18H15BrN6OS B2985758 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1216417-40-1

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2985758
CAS No.: 1216417-40-1
M. Wt: 443.32
InChI Key: WXAHAGPAHVUVRA-UHFFFAOYSA-N
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Description

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the thiadiazole ring and the necessary substituents. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives with different substituents. Examples include:

  • 3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
  • 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Uniqueness

The uniqueness of 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6OS/c1-11-16(22-24-25(11)15-6-4-3-5-14(15)19)17-21-18(27-23-17)20-12-7-9-13(26-2)10-8-12/h3-10H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAHAGPAHVUVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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